Chemical structure and properties of 2-(Trifluoromethyl)-3H-purin-6(7H)-one
Chemical structure and properties of 2-(Trifluoromethyl)-3H-purin-6(7H)-one
An In-Depth Technical Guide to 2-(Trifluoromethyl)-3H-purin-6(7H)-one: Structure, Properties, and Synthetic Considerations for Drug Discovery
Executive Summary
The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1] This approach can profoundly enhance a molecule's metabolic stability, membrane permeability, and target binding affinity.[2][3] When combined with a "privileged" heterocyclic system like the purine nucleus—a structure central to numerous anticancer and antiviral drugs—the resulting analogues present significant opportunities for drug discovery.[4][5]
This technical guide provides a comprehensive analysis of 2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS No. 2268-14-6), a key heterocyclic building block at the intersection of these two powerful chemical motifs.[6] We will dissect its chemical structure, predict its physicochemical and spectroscopic properties, and propose a robust synthetic and purification workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the design of next-generation therapeutics.
The Trifluoromethyl-Purine Scaffold: A Synergy in Drug Design
The purine ring system is a fundamental component of endogenous nucleosides, making its analogues potent antimetabolites capable of disrupting DNA replication and cell division in rapidly proliferating cancer cells.[5] Furthermore, purine derivatives have emerged as powerful inhibitors of kinases, enzymes that play a pivotal role in tumor cell signaling and survival.[5]
The introduction of a trifluoromethyl (-CF3) group imparts several advantageous properties:
-
Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, increasing the compound's in vivo half-life.[2]
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Increased Lipophilicity: The -CF3 group enhances a molecule's ability to cross cellular membranes, a critical factor for bioavailability and target engagement.[3]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can significantly lower the pKa of nearby N-H protons, altering ionization states and potentially improving interactions with biological targets.[1]
-
Enhanced Binding Interactions: The -CF3 group can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein's active site, leading to improved binding affinity.[3]
Therefore, 2-(Trifluoromethyl)-3H-purin-6(7H)-one represents a pre-validated scaffold, primed for elaboration into novel enzyme inhibitors, molecular probes, and therapeutic candidates.
Core Compound Analysis: 2-(Trifluoromethyl)-3H-purin-6(7H)-one
Chemical Structure and Isomerism
The compound is a purine derivative featuring a trifluoromethyl group at the C2 position and an oxo group at the C6 position. As with many purinones, it exists in a dynamic equilibrium between several tautomeric forms. The name 2-(Trifluoromethyl)-3H-purin-6(7H)-one specifies one common tautomer, with protons residing on the nitrogens at positions 3 and 7. Other tautomers are possible and may co-exist in solution or in the solid state.
Caption: Chemical structure of 2-(Trifluoromethyl)-3H-purin-6(7H)-one.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is presented below. Note that physical properties such as melting point and solubility are often not publicly documented for specialized building blocks and typically require experimental determination.
| Property | Value | Source |
| CAS Number | 2268-14-6 | [6] |
| Molecular Formula | C₆H₃F₃N₄O | [6] |
| Molecular Weight | 204.11 g/mol | [6] |
| SMILES | O=C1N=C(C(F)(F)F)NC2=C1NC=N2 | [6] |
| Melting Point | Experimentally Determined | - |
| Solubility | Experimentally Determined | - |
| Appearance | Typically a white to off-white solid | General Knowledge |
Anticipated Spectroscopic Profile
While specific spectra for this compound are not publicly available, an experienced chemist can predict the key features based on its structure and data from analogous compounds.[7][8]
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¹H NMR: In a solvent like DMSO-d₆, one would expect to see exchangeable broad singlets for the N-H protons (likely >10 ppm). A sharp singlet corresponding to the C8-H proton would also be present, typically in the 8-9 ppm region.
-
¹⁹F NMR: This is a critical technique for any trifluoromethylated compound. A sharp singlet is expected for the -CF3 group. The chemical shift, referenced to CFCl₃, would likely appear in the range of -60 to -70 ppm, which is characteristic for a -CF3 group attached to an electron-deficient aromatic ring.[8][9]
-
¹³C NMR: The spectrum would show six distinct carbon signals. The -CF3 carbon would appear as a quartet due to coupling with the three fluorine atoms (J-coupling ~270-275 Hz).[7] The C6 carbonyl carbon would be found downfield (>150 ppm).
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be readily observed at m/z 205.03, confirming the compound's mass and elemental composition.
Synthesis and Purification Strategy
Rationale for Synthetic Route Selection
A robust and efficient synthesis is critical for utilizing this building block. While de novo synthesis is possible, a more practical approach for laboratory-scale preparation involves the functionalization of a commercially available, advanced intermediate. The hydrolysis of 6-chloro-2-(trifluoromethyl)-9H-purine (CAS 1998-63-6) is an ideal strategy. This precursor is readily available and the conversion of a 6-chloropurine to the corresponding purin-6-one (hypoxanthine analog) is a high-yielding and well-established transformation in heterocyclic chemistry.
Proposed Synthetic Workflow
The proposed synthesis involves a single nucleophilic aromatic substitution step where the chloride at the C6 position is displaced by a hydroxide ion under aqueous basic or acidic conditions.
Caption: Proposed synthetic workflow for 2-(Trifluoromethyl)-3H-purin-6(7H)-one.
Detailed Experimental Protocol: Hydrolysis of 6-Chloro-2-(trifluoromethyl)-9H-purine
This protocol is a representative procedure based on established chemical principles. Researchers should perform their own optimization and safety assessment.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-2-(trifluoromethyl)-9H-purine (1.0 eq). Add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 mL per gram of starting material).
-
Rationale: Using an aqueous base provides the hydroxide nucleophile and the medium for the reaction. The chloro group at C6 of the purine is activated towards nucleophilic substitution.
-
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously.
-
Rationale: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be Dichloromethane:Methanol (9:1). The product should have a lower Rf value (be more polar) than the starting material.
-
Rationale: Monitoring is crucial to determine when the starting material has been fully consumed, preventing over-reaction or unnecessary heating.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.
-
Rationale: The product exists as a sodium salt in the basic solution. Acidification protonates the purinone, causing it to become neutral and precipitate out of the aqueous solution due to its lower solubility.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold diethyl ether to remove residual water and nonpolar impurities.
-
Rationale: Filtration is a standard method for isolating a solid product. Washing with cold water removes inorganic salts, and the ether wash facilitates drying.
-
-
Drying: Dry the isolated solid under high vacuum to yield the final product, 2-(Trifluoromethyl)-3H-purin-6(7H)-one.
Analytical Validation
The identity and purity of the synthesized compound must be rigorously confirmed. This constitutes a self-validating system for the protocol.
-
Purity Assessment: Use Reverse-Phase HPLC with a UV detector. The product should appear as a single major peak (>95% purity).
-
Identity Confirmation:
-
Obtain ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra and compare them to the anticipated profiles described in Section 2.3.
-
Confirm the molecular weight using high-resolution mass spectrometry (HRMS) to match the calculated exact mass of the [M+H]⁺ ion.
-
Prospectus on Biological Activity and Applications
Given its structure as a trifluoromethylated hypoxanthine analog, 2-(Trifluoromethyl)-3H-purin-6(7H)-one is a prime candidate for investigation in several therapeutic areas.
-
Oncology: As an antimetabolite, it could be explored as an inhibitor of enzymes in the purine salvage pathway or as a precursor to nucleoside analogues that disrupt DNA synthesis.[4] Its potential as a kinase inhibitor scaffold should also be evaluated.[5]
-
Virology: Many antiviral drugs are purine nucleoside analogues that act by inhibiting viral polymerases.[4] This compound could serve as the nucleobase for synthesizing novel nucleoside derivatives with potential activity against viruses like HCV.[4]
-
Molecular Probes: The presence of the -CF3 group makes this molecule and its derivatives excellent probes for ¹⁹F NMR-based studies.[7][8] This can be used to monitor enzyme activity in real-time or to study drug-target engagement without the background noise inherent in ¹H NMR.[7][8]
Further derivatization, particularly at the N9 position to form ribonucleoside or deoxyribonucleoside analogues, is a logical next step to expand its structure-activity relationship (SAR) and explore its full potential as a therapeutic agent.[10]
Conclusion
2-(Trifluoromethyl)-3H-purin-6(7H)-one is a high-value chemical entity that combines the pharmacologically privileged purine core with the performance-enhancing trifluoromethyl group. Its straightforward synthesis from commercially available precursors allows for accessible investigation. With a strong theoretical basis for potential applications in oncology and virology, this compound stands as a versatile and promising building block for the development of novel chemical probes and drug candidates.
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